N-(5-tert-Butyl-1,2-oxazol-3-yl)-2,6-dichlorobenzamide
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Overview
Description
N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dichlorobenzamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dichlorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of certain enzymes, such as FLT3, which plays a role in cancer cell proliferation . The compound binds to the active site of the enzyme, inhibiting its activity and leading to downstream effects such as apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea
- N-(5-(tert-Butyl)isoxazol-3-yl)-nicotinamide
- N-(5-(tert-Butyl)isoxazol-3-yl)-N’-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea
Uniqueness
N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dichlorobenzamide is unique due to its specific substitution pattern on the isoxazole ring and the benzamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as a therapeutic agent, particularly in targeting specific enzymes, sets it apart from other isoxazole derivatives.
Properties
CAS No. |
82558-84-7 |
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Molecular Formula |
C14H14Cl2N2O2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,6-dichlorobenzamide |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(2,3)10-7-11(18-20-10)17-13(19)12-8(15)5-4-6-9(12)16/h4-7H,1-3H3,(H,17,18,19) |
InChI Key |
XBFAPDGKNNMWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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